molecular formula C21H25N5O3S B11016084 N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11016084
M. Wt: 427.5 g/mol
InChI Key: ZNJDKDNPNVJSKK-UHFFFAOYSA-N
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Description

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex heterocyclic compound. This compound features a unique structure that combines a thiadiazole ring with a quinazoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves multiple steps. The key starting materials include 5-butyl-1,3,4-thiadiazole and 2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline. The reaction typically proceeds through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique combination of a thiadiazole ring and a quinazoline moiety. This structural feature contributes to its distinct chemical reactivity and potential for diverse applications in scientific research.

Biological Activity

N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as the mechanisms underlying these effects.

Chemical Structure and Properties

The compound has a molecular formula of C18H19N5O3SC_{18}H_{19}N_{5}O_{3}S and a molecular weight of approximately 385.4 g/mol. Its structure features a thiadiazole moiety and a tetrahydropyrroloquinazoline framework, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC18H19N5O3SC_{18}H_{19}N_{5}O_{3}S
Molecular Weight385.4 g/mol
CAS Number1236262-06-8

Anticancer Activity

Recent studies have indicated that compounds with thiadiazole and quinazoline derivatives exhibit significant anticancer properties. The structure–activity relationship (SAR) analysis suggests that substitutions in the thiadiazole ring can enhance the anticancer efficacy against various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells. The presence of electron-withdrawing groups in the structure has been associated with increased potency against cancer cells.
  • Case Study : In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. This suggests that modifications in the thiadiazole and quinazoline moieties can lead to enhanced anticancer activity.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated.

  • Spectrum of Activity : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
  • Mechanism of Action : The antimicrobial action is believed to be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways within the microorganisms.

Research Findings

A series of research findings highlight the biological potential of this compound:

  • Anticancer Studies : A study indicated that similar compounds with thiadiazole rings showed promising results against various cancer types including breast and lung cancers.
  • Antimicrobial Studies : Research demonstrated that compounds with a similar structural framework exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL depending on the specific derivative tested.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C21H25N5O3S/c1-4-5-10-16-23-24-20(30-16)22-19(29)21-12-11-17(27)26(21)15-9-7-6-8-14(15)18(28)25(21)13(2)3/h6-9,13H,4-5,10-12H2,1-3H3,(H,22,24,29)

InChI Key

ZNJDKDNPNVJSKK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C

Origin of Product

United States

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